2-Chloroethyl isothiocyanate

Overview

Description

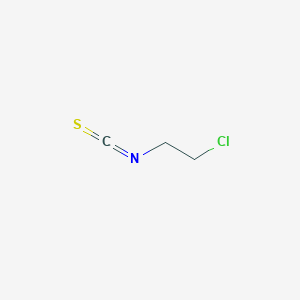

2-Chloroethyl isothiocyanate is a chemical compound that has been studied for its reactivity and potential applications in organic synthesis. It is known to react with various nucleophiles, leading to the formation of heterocyclic compounds, which are of interest in the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

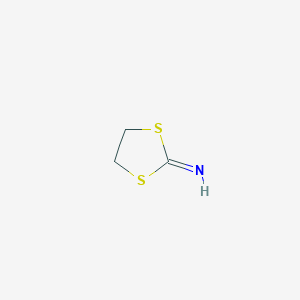

The synthesis of 2-chloroethyl isothiocyanate and its derivatives has been explored in several studies. For instance, the reaction of 2-chloroethyl isothiocyanate with N-phenylethyleneimine in the presence of triethylamine results in the formation of 2-(2-chloroethyl)imino-3-phenyl-1,3-thiazolidine, showcasing its utility in synthesizing thiazolidine derivatives . Additionally, isothiocyanatochloromethylphosphonates and phosphinates have been identified as convenient starting materials for the synthesis of S, N, P-containing heterocycles, indicating the versatility of chloroethyl isothiocyanate derivatives in heterocyclic compound synthesis .

Molecular Structure Analysis

The molecular structure of 2-chloroethyl isothiocyanate and related compounds has been characterized using various spectroscopic techniques. Studies have revealed the existence of different conformers in the gas phase, as evidenced by the spectroscopic properties of 2-chloroethylisocyanate . Similarly, chlorodifluoroacetyl isothiocyanate, a related compound, has been shown to have two conformers in the gas and liquid phases, with detailed structural parameters obtained through gas electron diffraction and quantum chemical calculations .

Chemical Reactions Analysis

2-Chloroethyl isothiocyanate undergoes various chemical reactions, leading to the formation of diverse products. For example, its reaction with ethylene sulfide in the presence of triethylamine yields 2,3,5,6-tetrahydrothiazolo[2,3-b]thiazolinium chloride, demonstrating its reactivity with sulfur-containing nucleophiles . The compound also reacts with aliphatic and aromatic amines to form 2-arylamino-2-thiazoline hydrochlorides, which can further react with isocyanates and isothiocyanates to yield adducts with confirmed structures through X-ray analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloroethyl isothiocyanate and its derivatives have been extensively studied. The thermal decomposition of 2-chloroethylisocyanate has been investigated, revealing different pathways depending on the temperature and suggesting mechanisms for its decomposition . The vapor pressure and melting point of chlorodifluoroacetyl isothiocyanate have been determined, along with its spectroscopic characterization, providing a comprehensive understanding of its physical properties .

Scientific Research Applications

Application 1: Synthesis of Thiophene Derivatives

- Scientific Field : Organic Chemistry, Medicinal Chemistry, Pharmacology, Agrochemistry, and Materials Science .

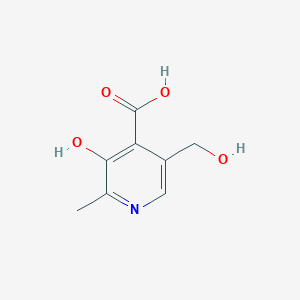

- Summary of the Application : Thiophene derivatives are an important class of heterocyclic compounds applied in various fields. They are key materials in organic light-emitting diodes, organic field-effect transistors, and organic photovoltaics . Some known drugs used for the treatment of major depressive disorder, type 2 diabetes, and heart disease also have thiophene moiety in their structures .

- Methods of Application or Experimental Procedures : The reaction of pyridine-2,6-bis (3-oxopropanenitrile), phenyl isothiocyanate, and α-halo compounds produces polysubstituted thiophenes containing 2,6-pyridine moiety . Another method involves a one-pot three-component reaction of acetylacetone, aryl isothiocyanate, and 2-chloromethyl derivatives in the presence of K2CO3 .

- Results or Outcomes : The synthesized compounds were screened for anticancer activity against two human cancer cell lines (HEPG2 and MCF7). Some of the compounds showed better activity than the reference drug doxorubicin . Additionally, these compounds showed moderate to low antifungal activity against Aspergillus niger and Candida albicans .

Application 2: Investigation of Electrochemical Properties of Sulforaphane

- Scientific Field : Electrochemistry .

- Summary of the Application : 2-Chloroethyl isothiocyanate is used to investigate the electrochemical properties of sulforaphane .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 3: Food Preservation

- Scientific Field : Food Science and Technology .

- Summary of the Application : Isothiocyanates (ITCs), including 2-Chloroethyl isothiocyanate, have been found to have beneficial activities like antibacterial, antifungal, bioherbicidal, antioxidant, biopesticidal, anticarcinogenic, and antimutagenic . Due to these activities, they have applications in food preservation .

- Methods of Application or Experimental Procedures : Isothiocyanates are used as food preservatives in a number of foodstuffs . They are used in food preservation like fruit juices and as an additive in Mayonnaise .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 4: Biochemical Reagents

- Scientific Field : Biochemistry .

- Summary of the Application : 2-Chloroethyl isothiocyanate is used as a biochemical reagent .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 5: Food Packaging

- Scientific Field : Food Science and Technology .

- Summary of the Application : Isothiocyanates (ITCs), including 2-Chloroethyl isothiocyanate, have been found to have beneficial activities like antibacterial, antifungal, bioherbicidal, antioxidant, biopesticidal, anticarcinogenic, and antimutagenic . Due to these activities, they have applications in food packaging .

- Methods of Application or Experimental Procedures : Isothiocyanates are used in food packaging and in Modified Atmosphere Packaging (MAP) .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 6: Biochemical Reagents

- Scientific Field : Biochemistry .

- Summary of the Application : 2-Chloroethyl isothiocyanate is used as a biochemical reagent .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

Future Directions

While there is a significant amount of research on isothiocyanates, including 2-Chloroethyl isothiocyanate, there is still much to learn about their antimicrobial properties against human pathogens . Further studies are needed to standardize methods and compare the antimicrobial activity of different isothiocyanates .

properties

IUPAC Name |

1-chloro-2-isothiocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClNS/c4-1-2-5-3-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWFBQUHBOUPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209836 | |

| Record name | 2-Chloroethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroethyl isothiocyanate | |

CAS RN |

6099-88-3 | |

| Record name | 2-Chloroethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)

![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)